molecular formula C22H20N6O2S B3485941 2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-[4-(phenylmethoxy)phenyl]a cetamide

2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-[4-(phenylmethoxy)phenyl]a cetamide

Cat. No.: B3485941
M. Wt: 432.5 g/mol
InChI Key: XUEMMWZGZRXYPH-UHFFFAOYSA-N
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Description

2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-[4-(phenylmethoxy)phenyl]acetamide is a complex organic compound that features a triazole ring, a pyridine ring, and a phenylmethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-[4-(phenylmethoxy)phenyl]acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-[4-(phenylmethoxy)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-[4-(phenylmethoxy)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-[4-(phenylmethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The triazole and pyridine rings can participate in hydrogen bonding and π-π stacking interactions, which can influence the compound’s binding to proteins or nucleic acids. The phenylmethoxyphenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-[4-(phenylmethoxy)phenyl]acetamide is unique due to its combination of a triazole ring, a pyridine ring, and a phenylmethoxyphenyl group

Properties

IUPAC Name

2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O2S/c23-28-21(17-10-12-24-13-11-17)26-27-22(28)31-15-20(29)25-18-6-8-19(9-7-18)30-14-16-4-2-1-3-5-16/h1-13H,14-15,23H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUEMMWZGZRXYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CSC3=NN=C(N3N)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-[4-(phenylmethoxy)phenyl]a cetamide
Reactant of Route 2
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2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-[4-(phenylmethoxy)phenyl]a cetamide
Reactant of Route 3
Reactant of Route 3
2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-[4-(phenylmethoxy)phenyl]a cetamide
Reactant of Route 4
Reactant of Route 4
2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-[4-(phenylmethoxy)phenyl]a cetamide
Reactant of Route 5
Reactant of Route 5
2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-[4-(phenylmethoxy)phenyl]a cetamide
Reactant of Route 6
Reactant of Route 6
2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-[4-(phenylmethoxy)phenyl]a cetamide

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